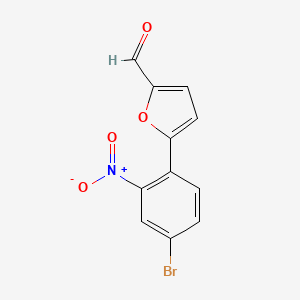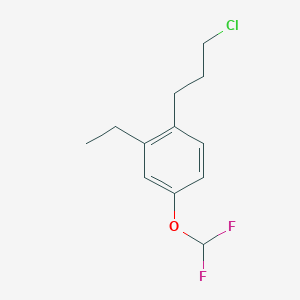
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethylbenzene core
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps. One common method includes the reaction of 1-(3-chloropropyl)-4-hydroxy-2-ethylbenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include thionyl chloride, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These interactions can affect various molecular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene include:
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position and type of substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the benzene ring.
Eigenschaften
Molekularformel |
C12H15ClF2O |
|---|---|
Molekulargewicht |
248.69 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-8-11(16-12(14)15)6-5-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
YVTYWPAEAZAHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
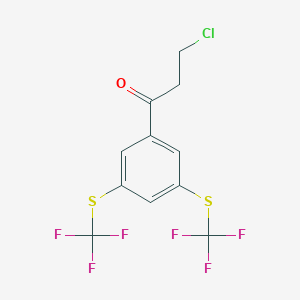
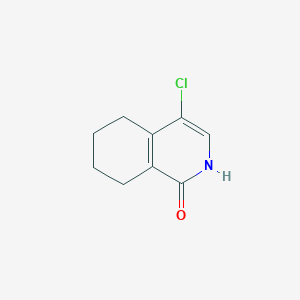
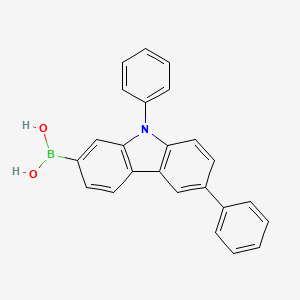

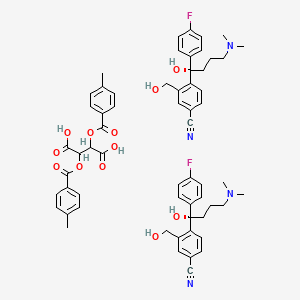
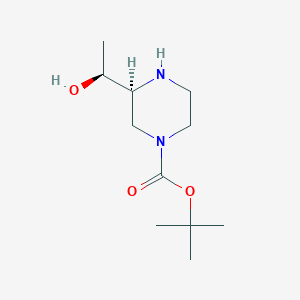

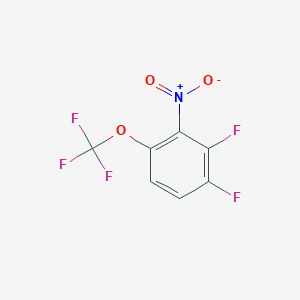
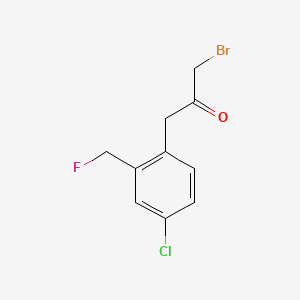
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
